BenchChemオンラインストアへようこそ!

2-Methyl-3,4-dimethoxyphenethylamine

Lipophilicity Physicochemical profiling Membrane permeability

2-Methyl-3,4-dimethoxyphenethylamine (free base CAS 77200-86-3; hydrochloride salt CAS 7477-53-4) is a synthetic substituted phenethylamine with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol. It features a phenethylamine backbone bearing methoxy substituents at the 3- and 4-positions and a methyl group at the 2-position of the aromatic ring, distinguishing it from the non-methylated parent compound 3,4-dimethoxyphenethylamine (DMPEA, CAS 120-20-7, MW 181.23 g/mol).

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B8741455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,4-dimethoxyphenethylamine
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)OC)CCN
InChIInChI=1S/C11H17NO2/c1-8-9(6-7-12)4-5-10(13-2)11(8)14-3/h4-5H,6-7,12H2,1-3H3
InChIKeyKKZVPASGVLAGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3,4-dimethoxyphenethylamine: Structural Identity, Physicochemical Profile, and Procurement Context


2-Methyl-3,4-dimethoxyphenethylamine (free base CAS 77200-86-3; hydrochloride salt CAS 7477-53-4) is a synthetic substituted phenethylamine with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol . It features a phenethylamine backbone bearing methoxy substituents at the 3- and 4-positions and a methyl group at the 2-position of the aromatic ring, distinguishing it from the non-methylated parent compound 3,4-dimethoxyphenethylamine (DMPEA, CAS 120-20-7, MW 181.23 g/mol) [1]. The compound is primarily procured as a certified pharmaceutical reference standard (Tetrabenazine Impurity 25), as a synthetic intermediate for cardiovascular drug manufacture, or as a research chemical for structure-activity relationship (SAR) investigations within the phenethylamine class [2].

Why 2-Methyl-3,4-dimethoxyphenethylamine Cannot Be Interchanged with Unsubstituted DMPEA or N-Methyl Homologs


Within the 3,4-dimethoxyphenethylamine scaffold, even a single methyl substitution at the 2-position of the phenyl ring produces quantifiable changes in lipophilicity, steric bulk, and synthetic utility that preclude simple interchange with the parent compound DMPEA or its N-methylated derivative. The measured LogP of 2-methyl-3,4-dimethoxyphenethylamine is 3.02 , substantially higher than DMPEA's reported LogP of 0.77 [1], representing an approximately 178-fold greater octanol-water partition. This difference directly impacts membrane permeability, chromatographic retention behavior, and extraction efficiency. Furthermore, the 2-methyl group is a structural prerequisite for specific synthetic pathways—particularly in the manufacture of verapamil-class calcium channel blockers—that cannot be accessed using the des-methyl analog [2]. In regulated pharmaceutical contexts, 2-methyl-3,4-dimethoxyphenethylamine is the designated Tetrabenazine Impurity 25 reference standard; substitution with a structurally related but non-identical phenethylamine would invalidate regulatory analytical methods and compromise ANDA submission data integrity [3].

Quantitative Differentiation Evidence for 2-Methyl-3,4-dimethoxyphenethylamine Versus Closest Analogs


Lipophilicity (LogP) Comparison: 2-Methyl-3,4-dimethoxyphenethylamine vs. DMPEA (3,4-Dimethoxyphenethylamine)

The experimentally determined LogP of 2-methyl-3,4-dimethoxyphenethylamine is 3.02, compared to a LogP of 0.77 for the non-methylated analog DMPEA (3,4-dimethoxyphenethylamine, CAS 120-20-7). This represents a ΔLogP of +2.25, corresponding to an approximately 178-fold higher octanol-water partition coefficient for the 2-methyl derivative [1]. The increased lipophilicity arises from the addition of a single methyl group at the 2-position (molecular weight increase from 181.23 to 195.26 g/mol), which enhances hydrophobic surface area while preserving the same polar surface area (PSA = 44.48 Ų for both compounds) [2]. This physicochemical differentiation directly affects chromatographic retention (reversed-phase HPLC), liquid-liquid extraction efficiency, and predicted passive membrane permeability, making the compounds non-interchangeable in analytical method development and in vitro assay systems.

Lipophilicity Physicochemical profiling Membrane permeability

Regulatory Reference Standard Designation: Tetrabenazine Impurity 25 with Pharmacopeial Traceability

2-Methyl-3,4-dimethoxyphenethylamine (as the hydrochloride salt, CAS 7477-53-4) is officially designated as Tetrabenazine Impurity 25 and is supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines [1]. The standard supports ANDA submissions, analytical method development, method validation (AMV), and quality control (QC) applications for tetrabenazine drug product manufacture. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility [2]. In contrast, the parent compound DMPEA (CAS 120-20-7, Tetrabenazine Impurity 2, homoveratryl amine hydrochloride) represents a distinct impurity with different chromatographic retention, requiring separate reference standard procurement and method validation [3]. The deuterated analog (3,4-dimethoxy-2-methylphenethylamine-d6 hydrochloride, CAS 2732980-52-6) is additionally available for use as a stable isotope-labeled internal standard in LC-MS/MS quantification, a capability not available for the unlabeled DMPEA impurity standard [4].

Pharmaceutical impurity profiling Reference standards Regulatory compliance

Synthetic Intermediate Specificity: 2-Methyl Substitution as a Prerequisite for Verapamil-Class Calcium Channel Blocker Synthesis

The 2-methyl group on the phenyl ring of 2-methyl-3,4-dimethoxyphenethylamine is a structurally required feature for accessing verapamil and bevacolol via Bischler-Napieralski cyclization to tetrahydroisoquinoline intermediates, a transformation that depends on the steric and electronic influence of the ortho-methyl substituent for regioselective ring closure [1]. The non-methylated analog DMPEA (homoveratrylamine) is instead directed toward bevantolol synthesis and other tetrahydroisoquinoline derivatives not requiring ortho-substitution [2]. While the N-methyl homolog (N-methyl-3,4-dimethoxyphenethylamine, CAS 3490-06-0) serves as the direct verapamil intermediate via a different synthetic route (US Patent 5,057,624), the 2-methyl compound is specifically cited in the synthesis of cardiovascular drugs including verapamil and bevacolol as a key building block where the aromatic methyl substitution pattern is architecturally essential [3]. This synthetic pathway specificity creates a non-substitutable procurement requirement: researchers synthesizing 2-methyl-substituted tetrahydroisoquinoline libraries cannot use DMPEA or its N-alkyl derivatives as replacements.

Drug synthesis Cardiovascular intermediates Verapamil analogs

Monoamine Oxidase (MAO) Inhibitory Activity: Class-Level Inference from 3,4-Dimethoxyphenethylamine SAR Studies

The parent compound DMPEA (3,4-dimethoxyphenethylamine) has been demonstrated to inhibit the deamination of tyramine and tryptamine by rat brain monoamine oxidase, with the N-methylated homologs retaining this inhibitory activity [1]. In bovine plasma MAO assays, DMPEA produces 64.0% inhibition of deamination in the absence of semicarbazide, which drops significantly to 16.0% in the presence of semicarbazide, indicating a reversible, carbonyl-directed mechanism . Direct, compound-specific MAO inhibition data for 2-methyl-3,4-dimethoxyphenethylamine are not available in the peer-reviewed literature. However, based on the established SAR that (a) the 3,4-dimethoxy substitution pattern on the phenyl ring is the primary pharmacophore for MAO interaction in this series, (b) N-methylation is tolerated without loss of MAO inhibitory activity, and (c) beta-hydroxylation abolishes activity [1], the 2-methyl substitution—which does not alter the 3,4-dimethoxy pharmacophore or the primary amine—is predicted to preserve MAO inhibitory capacity at levels comparable to DMPEA. This inference has not been experimentally validated for the 2-methyl compound specifically. Note: this is class-level inference only; quantitative MAO inhibition data for the specific 2-methyl compound are needed for definitive comparison.

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

Optimal Procurement and Application Scenarios for 2-Methyl-3,4-dimethoxyphenethylamine


Pharmaceutical ANDA Filing: Tetrabenazine Impurity 25 Reference Standard Procurement

For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) for tetrabenazine products, 2-methyl-3,4-dimethoxyphenethylamine hydrochloride (CAS 7477-53-4) is the officially designated Tetrabenazine Impurity 25 reference standard. It must be procured with full Certificate of Analysis documentation and, where feasible, pharmacopeial traceability (USP or EP) to support analytical method validation (AMV) and quality control release testing [1]. The deuterated analog (D6, CAS 2732980-52-6) should be sourced simultaneously when LC-MS/MS quantification methods are planned, as it provides the matched isotopic internal standard necessary for accurate impurity quantification at ICH Q3B thresholds [2]. Procurement of DMPEA (Tetrabenazine Impurity 2) instead of the 2-methyl compound would constitute a critical method error, as these impurity standards are chromatographically distinct and non-interchangeable [3].

Medicinal Chemistry: Synthesis of 2-Methyl-Substituted Tetrahydroisoquinoline Libraries for Calcium Channel Modulator Discovery

Medicinal chemistry groups pursuing novel calcium channel blockers based on the verapamil pharmacophore should procure 2-methyl-3,4-dimethoxyphenethylamine as the key building block for Bischler-Napieralski cyclization to 2-methyl-substituted tetrahydroisoquinolines. The 2-methyl group is architecturally required for the correct substitution pattern in the final cyclized products; use of DMPEA (lacking the 2-methyl) would yield a different, undesired tetrahydroisoquinoline series [1]. The higher lipophilicity of the 2-methyl compound (LogP 3.02 vs. 0.77 for DMPEA) also affects reaction partitioning during aqueous workup, requiring adjusted extraction protocols [2]. Researchers building focused libraries for SAR exploration around the verapamil/bevacolol scaffold should specify the 2-methyl compound at ≥95% purity (validated by GC and neutralization titration) to ensure reproducible synthetic outcomes [3].

Bioanalytical Method Development: LC-MS/MS Quantification Using Deuterated Internal Standard

Bioanalytical laboratories developing quantitative LC-MS/MS methods for phenethylamine derivatives in biological matrices can leverage the commercial availability of 3,4-dimethoxy-2-methylphenethylamine-d6 hydrochloride (CAS 2732980-52-6) as a stable isotope-labeled internal standard [1]. The D6-labeled analog provides a mass shift of +6 Da relative to the unlabeled analyte (free base CAS 77200-86-3), enabling reliable discrimination from the analyte in SRM/MRM transitions while matching extraction recovery, ionization efficiency, and chromatographic retention—a capability not available for the non-methylated DMPEA scaffold, for which no commercially listed deuterated analog was identified [2]. This makes the 2-methyl derivative the preferred phenethylamine scaffold for analytical methods requiring isotopically labeled internal standardization.

Physicochemical SAR Studies: Investigating the Impact of Ortho-Methyl Substitution on Phenethylamine Pharmacology

Academic and industrial pharmacology groups conducting systematic SAR studies on the phenethylamine scaffold can use 2-methyl-3,4-dimethoxyphenethylamine as a key comparator to isolate the effect of ortho-methyl substitution on receptor binding, functional activity, and pharmacokinetic behavior. The compound provides an experimentally determined LogP of 3.02 versus 0.77 for the des-methyl analog, enabling quantitative correlation of lipophilicity with membrane permeability, metabolic stability, and off-target binding [1]. When combined with the non-methylated DMPEA (CAS 120-20-7) and the N-methyl homolog (CAS 3490-06-0) in a systematic substitution matrix, researchers can deconvolute the independent contributions of C-methylation vs. N-methylation to biological activity [2]. Direct receptor binding and functional assay data for the 2-methyl compound remain absent from the peer-reviewed literature, representing an opportunity for novel pharmacological characterization [3].

Quote Request

Request a Quote for 2-Methyl-3,4-dimethoxyphenethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.